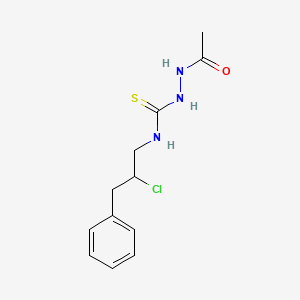

1-Acetamido-3-(2-chloro-3-phenylpropyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom flanked by two nitrogen atoms (i.e., R1R2NCSNR3R4). They are known for their diverse chemical properties and wide range of applications in various fields .

Synthesis Analysis

Thioureas can be synthesized through several methods. One common method involves the reaction of amines with carbon disulfide . The exact synthesis process can vary depending on the specific thiourea derivative being produced.Molecular Structure Analysis

The molecular structure of thioureas typically involves a planar configuration around the sulfur atom, with the C=S and C=O groups often adopting a pseudo-antiperiplanar conformation .Chemical Reactions Analysis

Thioureas are known to undergo a variety of chemical reactions, including transformations into other heterocyclic compounds . They can also act as ligands in complexation reactions with transition metals .Physical And Chemical Properties Analysis

Thioureas exhibit a range of physical and chemical properties depending on their specific structure. They are generally stable compounds and can exhibit both soft and hard donor properties, making them useful in applications such as ion sensors and transition metal extractors .科学的研究の応用

Heterocycles Synthesis

Thiourea derivatives serve as precursors in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, thioureido-acetamides are used in cascade reactions to synthesize diverse heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, showcasing their versatility and efficiency in organic synthesis (Schmeyers & Kaupp, 2002).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives are also investigated for their biological activities, including enzyme inhibition and sensing capabilities. For example, certain unsymmetrical thiourea compounds have shown potential as enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase, as well as sensors for toxic metals like mercury, indicating their multifaceted applications in biomedical and environmental sciences (Rahman et al., 2021).

Anticancer Evaluations

In the realm of medicinal chemistry, thiourea derivatives derived from compounds like L-norephedrine have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the potential of thiourea-based compounds in the development of novel anticancer agents (Abdel-Kader et al., 2016).

Molecular Docking and Pharmacological Studies

Thiourea derivatives are also subject to molecular docking and pharmacological evaluations to understand their interactions with biological targets. For example, ethyl 4-(3-benzoylthioureido) benzoates have been studied as urease inhibitors, showing significant inhibitory activity and providing insights into the molecular interactions responsible for their biological effects (Saeed et al., 2014).

Corrosion Inhibition

Thiourea derivatives are explored for their corrosion inhibition properties, offering protective solutions for metals in acidic environments. The structure and environmental factors, such as temperature, influence their inhibition efficiency, making them valuable in materials science for extending the lifespan of metal-based structures (Huong et al., 2019).

作用機序

Target of Action

The structural and conformational features of 1- (acyl / aroyl)-3- (substituted) thioureas, their ligand properties, and coordination behavior towards transition metals have been discussed .

Mode of Action

It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It is known that the presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .

Result of Action

It is known that the thiourea skeleton plays a vital role in pharmaceutical chemistry .

将来の方向性

特性

IUPAC Name |

1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIBSSADKOQGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)

![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)

![N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2610136.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2610137.png)

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanone;hydrochloride](/img/structure/B2610142.png)